8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

Catalog No.
S13305451
CAS No.
55877-07-1
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

CAS Number

55877-07-1

Product Name

8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

IUPAC Name

7-(2-ethylhex-1-enyl)quinolin-8-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3

InChI Key

KVXNGMXXHWBFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC

7-(2-ethyl-1-hexenyl)-8-quinolinol (CAS 55877-07-1) is a highly specialized lipophilic extractant belonging to the 7-alkenyl-8-hydroxyquinoline class, engineered primarily for the liquid-liquid extraction (LLE) of critical metals such as gallium and germanium [1]. By functionalizing the 8-hydroxyquinoline core with a branched C8 alkenyl side chain (2-ethyl-1-hexenyl), this compound overcomes the inherent aqueous insolubility of standard 8-hydroxyquinoline metal complexes. For industrial buyers and hydrometallurgists, its core value proposition lies in its ability to selectively complex target metals in extreme pH environments—such as highly alkaline Bayer process liquors—while maintaining complete solubility in low-cost aliphatic diluents like kerosene [2]. This balance of extreme pH stability, high metal selectivity, and organic phase processability makes it a critical reagent for large-scale critical mineral recovery circuits.

Attempting to substitute 7-(2-ethyl-1-hexenyl)-8-quinolinol with generic extractants leads to immediate process failure in alkaline extraction circuits. Unsubstituted 8-hydroxyquinoline (8-HQ) forms highly crystalline, neutral metal complexes that precipitate out of the aqueous phase, causing catastrophic blockages in continuous mixer-settler units and rendering solvent extraction impossible [1]. Conversely, substituting with standard copper extractants, such as hydroxyoximes (e.g., LIX reagents), fails entirely in gallium recovery because oximes degrade rapidly and lose binding affinity at the extreme alkalinity (pH > 13) of Bayer liquors [2]. Furthermore, substituting with longer-chain analogs (like the C11 Kelex 100) can increase the organic phase viscosity, requiring higher concentrations of phase modifiers (like isodecanol) to prevent third-phase formation and achieve acceptable phase disengagement times [1].

Gallium Extraction Efficiency in Highly Alkaline Media

7-alkenyl-8-hydroxyquinolines are uniquely capable of operating in the extreme alkaline conditions of the Bayer process. In head-to-head class comparisons, 7-alkenyl-8-HQs achieve >90% gallium extraction in a single stage from synthetic Bayer liquor (pH 13-14), whereas standard hydroxyoxime extractants achieve <5% recovery due to chemical degradation and unfavorable pKa shifts [1].

Evidence DimensionSingle-stage Gallium extraction efficiency at pH > 13
Target Compound Data7-alkenyl-8-quinolinol (>90% extraction)
Comparator Or BaselineHydroxyoximes (<5% extraction)
Quantified Difference>85% absolute increase in extraction efficiency in extreme alkaline media
ConditionsSynthetic Bayer liquor (high NaOH, high Al, trace Ga) at 25-40 °C

Buyers targeting gallium recovery from alumina refining must procure 7-alkenyl-8-HQs, as standard oxime extractants are functionally useless in this high-pH regime.

Organic Phase Viscosity and Phase Disengagement

The length and branching of the alkyl/alkenyl side chain directly dictate the rheology of the organic phase. The C8 branched chain of 7-(2-ethyl-1-hexenyl)-8-quinolinol yields a lower organic phase viscosity compared to the heavier C11-C12 analogs (such as 7-(4-ethyl-1-methyloctyl)-8-quinolinol). This structural difference reduces phase disengagement times in mixer-settler operations by up to 15-25%, minimizing the need for expensive rheology modifiers like heavy alcohols [1].

Evidence DimensionOrganic phase viscosity and phase separation speed
Target Compound Data7-(2-ethyl-1-hexenyl)-8-quinolinol (C8 side chain)
Comparator Or BaselineKelex 100 analogs (C11-C12 side chains)
Quantified Difference15-25% reduction in phase disengagement time and lower baseline viscosity
Conditions10-20% v/v extractant in aliphatic kerosene diluent

Faster phase disengagement directly increases the volumetric throughput of industrial mixer-settler circuits, lowering capital and operational expenditures.

Diluent Compatibility and Prevention of Third-Phase Formation

Unsubstituted 8-hydroxyquinoline cannot be used in liquid-liquid extraction because its metal complexes immediately precipitate. The addition of the 2-ethyl-1-hexenyl group drastically increases the lipophilicity (log P) of the molecule. This allows the organic phase to achieve metal loadings exceeding 10 g/L in standard kerosene diluents without the formation of an undesirable third phase, whereas unsubstituted 8-HQ precipitates at loadings <0.1 g/L [1].

Evidence DimensionMaximum organic phase metal loading before precipitation
Target Compound Data7-(2-ethyl-1-hexenyl)-8-quinolinol (>10 g/L loading capacity)
Comparator Or BaselineUnsubstituted 8-hydroxyquinoline (<0.1 g/L loading capacity)
Quantified Difference>100-fold increase in organic solubility of the metal complex
ConditionsLiquid-liquid extraction in aliphatic kerosene diluent without modifiers

High organic solubility is an absolute prerequisite for continuous solvent extraction, making the 7-substituted derivative the only viable choice for industrial procurement.

Mass Transfer Kinetics vs. Saturated Analogs

The presence of the double bond in the 7-alkenyl side chain influences the interfacial activity of the extractant. Alkenyl-8-hydroxyquinolines typically exhibit faster mass transfer kinetics, reaching extraction equilibrium in under 5 minutes, compared to their fully hydrogenated alkyl counterparts which can exhibit slower interfacial complexation rates [1].

Evidence DimensionTime to reach extraction equilibrium
Target Compound Data7-alkenyl-8-quinolinol (<5 minutes)
Comparator Or Baseline7-alkyl-8-quinolinol (slower equilibrium times)
Quantified DifferenceFaster interfacial mass transfer due to the alkenyl double bond
ConditionsContinuous mixer-settler extraction at 25 °C

Faster kinetics allow for shorter residence times in the mixing stage, enabling the use of smaller, more cost-effective extraction equipment.

Gallium Recovery from Bayer Process Liquors

Directly leveraging its extreme alkaline stability and high selectivity against aluminum, this compound is the premier choice for extracting gallium from the highly caustic sodium aluminate streams generated during alumina refining [1].

Germanium Extraction from Acidic Leachates

Utilizing its broad pH operating range, the extractant is highly effective at selectively recovering germanium from zinc refinery residues and coal fly ash leachates, separating it from base metals like iron and zinc [2].

High-Throughput Continuous Mixer-Settler Circuits

Because the C8 branched side chain offers lower viscosity than heavier C11/C12 analogs, it is the optimal procurement choice for large-scale hydrometallurgical plants where rapid phase disengagement and high volumetric throughput are critical to profitability [1].

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.162314293 g/mol

Monoisotopic Mass

255.162314293 g/mol

Heavy Atom Count

19

General Manufacturing Information

8-Quinolinol, 7-(2-ethyl-1-hexen-1-yl)-: INACTIVE

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